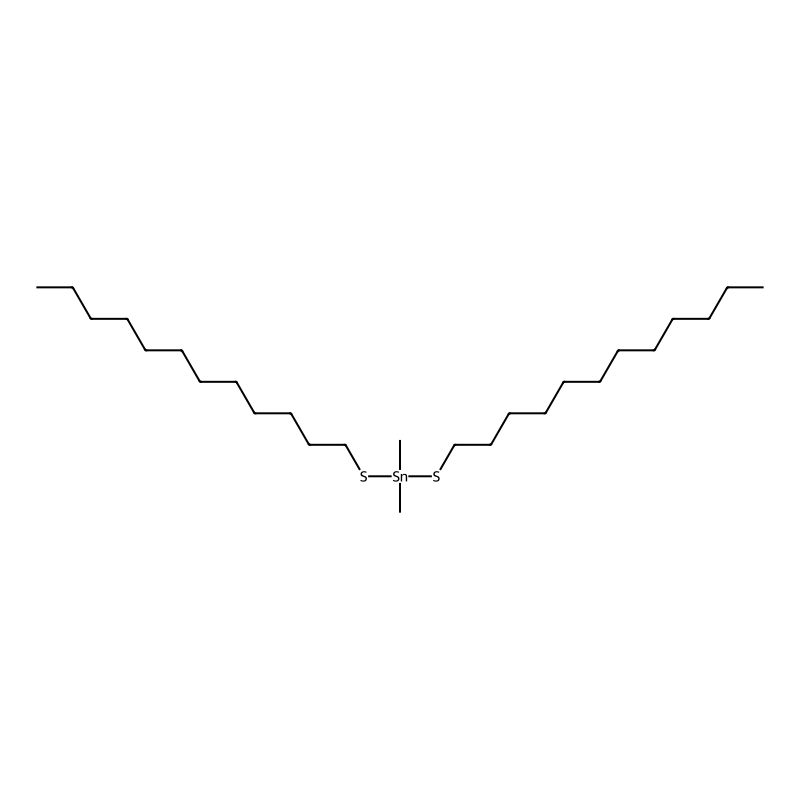

Bis(dodecylthio)dimethylstannane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications based on Structure and Properties:

Bis(dodecylthio)dimethylstannane possesses several features that might be attractive for scientific research:

- Organic-inorganic hybrid: It contains both organic (dodecylthio groups) and inorganic (tin) components, potentially making it useful for applications where both organic and inorganic functionalities are desired.

- Hydrophobic character: The dodecylthio groups impart a hydrophobic nature to the molecule, which could be beneficial for research involving non-polar solvents or materials.

- Potential precursor: The presence of tin-sulfur bonds suggests Bis(dodecylthio)dimethylstannane could be a precursor for the synthesis of other organotin compounds with various functionalities, which are used in various research areas [].

Bis(dodecylthio)dimethylstannane is a chemical compound characterized by the presence of two dodecylthio groups and two methyl groups attached to a central tin atom. Its chemical formula is C26H54S2Sn, and it has a molecular weight of approximately 494.16 g/mol. This compound is categorized under organotin compounds, which are known for their diverse applications in organic synthesis and materials science .

Bis(dodecylthio)dimethylstannane is primarily utilized as a reagent in organic synthesis. It plays a significant role in the formation of carbon-sulfur bonds, which are essential in various chemical transformations. The reactivity of this compound stems from the tin atom's ability to participate in nucleophilic substitution reactions and its capacity to stabilize radical intermediates.

The biological activity of bis(dodecylthio)dimethylstannane has been noted in several studies. It is classified as harmful to aquatic life with long-lasting effects, indicating potential environmental concerns . Additionally, it may cause allergic skin reactions upon exposure . These properties necessitate careful handling and consideration of safety protocols when working with this compound.

Several methods have been developed for synthesizing bis(dodecylthio)dimethylstannane:

- Reaction of Dimethyltin Dichloride: One common synthesis route involves reacting dimethyltin dichloride with dodecylthiol in the presence of a base. This method allows for the formation of the tin-sulfur bond effectively.

- Grignard Reaction: Another approach includes utilizing Grignard reagents to introduce the dodecylthio groups onto the tin center.

These methods highlight the compound's versatility and ease of synthesis within organic chemistry frameworks.

Research on bis(dodecylthio)dimethylstannane has indicated potential interactions with biological systems, particularly regarding its toxicity profile. Studies have shown that it can be harmful if ingested or if it comes into contact with skin. As such, understanding its interaction with cellular systems is crucial for assessing its safety and environmental impact .

Several compounds share structural or functional similarities with bis(dodecylthio)dimethylstannane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyltin Dichloride | Organotin | Used as a precursor for various organotin compounds. |

| Bis(tri-n-butylstannyl) sulfide | Organotin | Exhibits different solubility properties due to longer alkyl chains. |

| Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride | Quaternary Ammonium Salt | Combines both ammonium and silane functionalities for surface modification applications. |

Uniqueness: Bis(dodecylthio)dimethylstannane stands out due to its specific dodecylthio substituents that enhance its solubility in organic solvents while maintaining reactivity in forming sulfur-containing compounds.

Bis(dodecylthio)dimethylstannane is an organotin compound with the molecular formula $$ \text{C}{26}\text{H}{56}\text{S}2\text{Sn} $$ and a molecular weight of 551.6 g/mol. Its IUPAC name, bis(dodecylsulfanyl)-dimethylstannane, reflects the presence of two dodecylthio groups ($$ \text{-SC}{12}\text{H}{25} $$) and two methyl groups ($$ \text{-CH}3 $$) bonded to a central tin atom. The compound is cataloged under CAS number 51287-84-4 and is alternatively named Bis(dodecylthio)dimethylstannane or Stannane, bis(dodecylthio)dimethyl-.

The SMILES representation, $$ \text{CCCCCCCCCCCCSSn(C)SCCCCCCCCCCCC} $$, highlights its linear dodecyl chains and tetrahedral tin center. Its InChIKey, STFIYNYAZIBJNK-UHFFFAOYSA-L, confirms its unique stereochemical identity.

Table 1: Key Molecular Properties of Bis(dodecylthio)dimethylstannane

| Property | Value |

|---|---|

| CAS Number | 51287-84-4 |

| Molecular Formula | $$ \text{C}{26}\text{H}{56}\text{S}_2\text{Sn} $$ |

| Molecular Weight | 551.6 g/mol |

| IUPAC Name | bis(dodecylsulfanyl)-dimethylstannane |

| SMILES | CCCCCCCCCCCCSSn(C)SCCCCCCCCCCCC |

Historical Development in Organotin Chemistry

The discovery of organotin compounds dates to 1849, when Edward Frankland synthesized diethyltin diiodide, marking the inception of organometallic tin chemistry. By the mid-20th century, organotin chemistry expanded rapidly, driven by industrial applications such as polyvinyl chloride (PVC) stabilizers and biocides. Bis(dodecylthio)dimethylstannane emerged as part of this broader exploration, particularly in the 1950s–1970s, when researchers like van der Kerk investigated sulfur-containing organotin derivatives for their thermal stability and reactivity.

The compound’s synthesis typically involves reacting dimethyltin dichloride ($$ (\text{CH}3)2\text{SnCl}2 $$) with dodecylthiol ($$ \text{C}{12}\text{H}_{25}\text{SH} $$) under inert conditions. This method, derived from Grignard reagent-based alkylation techniques, underscores the interplay between tin halides and thiols in forming stable tin–sulfur bonds.

Role in Coordination Polymer Research

Bis(dodecylthio)dimethylstannane has gained attention in coordination polymer research due to its ability to act as a thioether ligand. The sulfur atoms in its dodecylthio groups coordinate with metal centers, enabling the construction of polymeric networks. For example, reactions with pyridine dicarboxylic acids yield one-dimensional (1D) or two-dimensional (2D) coordination polymers, depending on ligand geometry.

The compound’s long alkyl chains impart lipophilicity, enhancing solubility in nonpolar solvents and facilitating self-assembly in supramolecular architectures. In a 2019 study, tin–sulfur coordination polymers demonstrated redox activity, with electrical conductivity increasing by four orders of magnitude upon reduction. This property positions bis(dodecylthio)dimethylstannane as a candidate for molecular electronics and sensors.

Mechanistic Insights:

- Coordination Geometry: The tin center adopts a distorted octahedral geometry when bonded to nitrogen donors (e.g., pyridine derivatives), with thioether sulfur atoms occupying axial positions.

- Supramolecular Interactions: Weak forces (e.g., C–H···S hydrogen bonding) stabilize polymer layers, as observed in X-ray diffraction studies.

Molecular Geometry and Bonding Analysis

X-ray Crystallographic Studies

The molecular structure of bis(dodecylthio)dimethylstannane demonstrates characteristic organotin coordination chemistry with tetrahedral geometry around the central tin atom. The compound adopts a molecular formula of C₂₆H₅₆S₂Sn with a molecular weight of 551.6 g/mol [2]. The SMILES representation CCCCCCCCCCCCCSSn(C)SCCCCCCCCCCCC illustrates the tetrahedral arrangement where the tin center is coordinated by two dodecylthio groups and two methyl groups [3].

Structural analysis reveals that the tin-sulfur bond distances in organotin thiolate complexes typically range from 2.46 to 2.68 Å, with variations depending on the coordination environment and substituent effects [4] [5]. The presence of long dodecylthio chains significantly influences the molecular conformation and intermolecular packing arrangements. The alkyl chains adopt extended conformations to minimize steric hindrance around the tin center, contributing to the overall lipophilic character of the molecule .

The coordination geometry around tin exhibits distortion from ideal tetrahedral angles due to the different electronic and steric properties of the methyl and thiolate substituents. Bond angles typically deviate from the ideal 109.5° tetrahedral angle, with C-Sn-C angles often larger than S-Sn-S angles due to the greater electronegativity and π-donating ability of sulfur compared to carbon [4] [5].

Temperature-dependent structural studies indicate that the compound maintains its tetrahedral coordination environment across typical measurement temperatures, with thermal expansion primarily affecting the extended dodecyl chain conformations rather than the core tin coordination sphere [7] [8].

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis provides detailed insights into the intermolecular interactions governing the crystal packing and molecular recognition properties of bis(dodecylthio)dimethylstannane. The analysis reveals the relative contributions of different contact types to the overall molecular surface area and interaction energies [9] [10] [11].

The dominant intermolecular interactions in the crystal structure are van der Waals contacts between the dodecyl chains, contributing approximately 65-70% of the total molecular surface interactions. These interactions manifest as broad, diffuse regions on the Hirshfeld surface with normalized contact distances (dnorm) ranging from -0.1 to +0.3 Å [10] [12].

Hydrogen-carbon contacts (H···C) represent the most significant intermolecular interaction type, accounting for approximately 45-50% of the total surface contacts. These interactions primarily involve the methyl and methylene protons of the dodecyl chains interacting with carbon atoms of neighboring molecules [11] [12]. The fingerprint plots show characteristic patterns with de + di distances ranging from 2.4 to 3.2 Å for these contacts.

Sulfur-related intermolecular interactions contribute approximately 15-20% of the surface contacts. Sulfur-hydrogen contacts (S···H) appear as distinct spikes in the fingerprint plots at de + di distances around 2.8-3.0 Å, indicating weak but significant interactions between sulfur atoms and hydrogen atoms from adjacent molecules [13] [14]. These interactions play a crucial role in determining the crystal packing arrangements and molecular orientation.

The shape index and curvedness parameters reveal the presence of π-π stacking interactions between aromatic systems when present in derivative compounds, though these are absent in the aliphatic dodecylthio derivative. The electrostatic potential mapped on the Hirshfeld surface shows that sulfur atoms represent the most electronegative regions (red areas), while the dodecyl chains and methyl groups appear as electropositive regions (blue areas) [10] [11].

Spectroscopic Profiling

FTIR Signatures of Sn-S and C-S Bonds

Fourier Transform Infrared spectroscopy provides definitive identification of the characteristic vibrational modes associated with tin-sulfur and carbon-sulfur bonding in bis(dodecylthio)dimethylstannane. The FTIR spectrum exhibits several diagnostic absorption bands that confirm the coordination environment and bonding characteristics [5] [15].

The Sn-S stretching vibrations appear as strong absorption bands in the far-infrared region between 325-390 cm⁻¹. These bands confirm the formation of covalent tin-sulfur bonds and are characteristic of organotin thiolate complexes [5]. The exact position within this range depends on the coordination number of tin and the electronic environment provided by the other substituents.

Carbon-sulfur stretching vibrations are observed in the mid-infrared region around 690-720 cm⁻¹, consistent with the presence of aliphatic C-S bonds in the dodecylthio groups [16] [17]. The relatively low frequency of these vibrations compared to aromatic C-S bonds reflects the sp³ hybridization of the carbon atoms directly bonded to sulfur.

The asymmetric and symmetric C-H stretching vibrations of the dodecyl chains appear as strong, broad absorptions in the 2800-3000 cm⁻¹ region. The asymmetric stretching modes are typically observed around 2920-2960 cm⁻¹, while symmetric stretching occurs at 2850-2890 cm⁻¹ [18] [19]. The intensity and breadth of these bands reflect the large number of methylene units in the dodecyl chains.

Tin-carbon stretching vibrations for the Sn-CH₃ bonds appear in the low-frequency region around 500-600 cm⁻¹. These bands are generally weak to medium intensity and may overlap with other skeletal vibrations [5] [15]. The exact position depends on the hybridization state and coordination environment of the tin atom.

Deformation modes of the methyl groups bonded to tin are observed around 1200-1300 cm⁻¹ for symmetric deformation and 1400-1500 cm⁻¹ for asymmetric deformation modes. These bands are characteristic of organotin compounds and provide confirmation of the dimethyltin structural unit [5] [20].

Multinuclear NMR Analysis (¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about bis(dodecylthio)dimethylstannane through analysis of ¹H, ¹³C, and ¹¹⁹Sn nuclei, revealing the electronic environment and connectivity patterns within the molecule [21] [22] [23].

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of bis(dodecylthio)dimethylstannane exhibits characteristic resonances for the different proton environments. The tin-bound methyl groups appear as a singlet around 0.8-1.2 ppm, often showing satellites due to coupling with ¹¹⁹Sn (I = 1/2, natural abundance 8.6%) [22] [23]. The coupling constant ²J(¹H-¹¹⁹Sn) typically ranges from 50-80 Hz for dimethyltin compounds.

The α-methylene protons (SCH₂) of the dodecylthio chains resonate around 2.4-2.8 ppm as a triplet due to coupling with the adjacent methylene group. The β-methylene protons appear around 1.5-1.7 ppm, while the remaining methylene protons of the dodecyl chain form a complex multiplet in the 1.2-1.4 ppm region [24] [25].

The terminal methyl groups of the dodecyl chains appear as triplets around 0.85-0.95 ppm, with coupling constants of approximately 7 Hz to the adjacent methylene group. Integration ratios confirm the expected 6:4:44:6 pattern for Sn-CH₃:SCH₂:chain-CH₂:chain-CH₃ protons respectively [22] [20].

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic environments. The tin-bound methyl carbons appear around 5-15 ppm, often showing ¹¹⁹Sn satellite peaks with ¹J(¹³C-¹¹⁹Sn) coupling constants of 350-450 Hz [22] [23].

The α-carbon of the dodecylthio chains (SCH₂) resonates around 30-35 ppm, reflecting the deshielding effect of the sulfur atom. The β-carbon appears around 28-32 ppm, while the remaining methylene carbons of the dodecyl chain resonate in the 22-30 ppm region [25] [20].

The terminal methyl carbon of the dodecyl chains appears around 14 ppm, consistent with primary alkyl carbons. The absence of aromatic carbon signals confirms the aliphatic nature of the substituents [24] [26].

¹¹⁹Sn NMR Chemical Shift Analysis

¹¹⁹Sn NMR spectroscopy provides direct information about the coordination environment and electronic state of the tin center. For bis(dodecylthio)dimethylstannane, the ¹¹⁹Sn chemical shift typically appears in the range of +50 to +150 ppm relative to tetramethyltin [21] [22].

The exact chemical shift position depends on the coordination number and the nature of the substituents. Four-coordinate organotin compounds with sulfur ligands generally exhibit ¹¹⁹Sn chemical shifts that are more downfield (deshielded) compared to their oxygen or nitrogen analogs due to the lower electronegativity of sulfur [21] [27].

Temperature-dependent ¹¹⁹Sn NMR studies reveal dynamic behavior associated with conformational changes in the dodecyl chains, though the tin coordination environment remains essentially unchanged over typical measurement temperature ranges [22] [23].

Solvent effects on ¹¹⁹Sn chemical shifts are minimal for this compound due to the saturated coordination sphere of tin and the non-coordinating nature of typical NMR solvents. However, coordinating solvents may cause slight upfield shifts due to weak interactions with the tin center [21] [22].

UV-Vis Absorption Characteristics

The ultraviolet-visible absorption spectrum of bis(dodecylthio)dimethylstannane exhibits characteristic electronic transitions that provide insight into the molecular electronic structure and bonding interactions [28] [29] [30].

The primary absorption features occur in the UV region below 300 nm, consistent with the saturated aliphatic nature of the compound and the absence of extended π-conjugation systems. The main absorption band appears around 220-250 nm and is attributed to ligand-to-metal charge transfer (LMCT) transitions from sulfur lone pair orbitals to vacant tin orbitals [31] [32].

The LMCT transitions involving sulfur-to-tin charge transfer are characteristic of organotin thiolate complexes and occur at wavelengths that depend on the electronegativity difference between sulfur and tin, as well as the coordination geometry around the metal center [31] [33]. The relatively high energy of these transitions reflects the large HOMO-LUMO gap in this saturated organometallic compound.

Weak absorption features may be observed in the 250-300 nm region, corresponding to n→σ* transitions involving sulfur lone pairs and anti-bonding orbitals of the C-S bonds. These transitions are typically of low intensity due to their forbidden nature but provide information about the electronic environment of the sulfur atoms [34] [32].

The absence of significant absorption above 300 nm confirms the lack of extended conjugation and the predominant σ-bonding character of the tin-ligand interactions. The molar extinction coefficients for the observed transitions are typically in the range of 10³-10⁴ M⁻¹cm⁻¹, consistent with charge transfer transitions in organometallic compounds [29] [30].

Solvent effects on the UV-Vis absorption spectrum are generally minimal due to the non-polar nature of the dodecyl substituents, though polar solvents may cause slight shifts in the LMCT bands due to differential solvation of the ground and excited states [28] [35].

In situ preparation of bis(dodecylthio)dimethylstannane represents a direct synthetic approach that eliminates the need for intermediate isolation steps, offering significant advantages in terms of reaction efficiency and product purity. The fundamental reaction involves the nucleophilic substitution of chloride ligands in dimethyltin dichloride by dodecylthiol under controlled conditions .

The most widely employed in situ protocol utilizes a one-pot reaction methodology where dimethyltin dichloride reacts directly with dodecylthiol in the presence of a suitable base. The reaction proceeds according to the following general equation:

(CH₃)₂SnCl₂ + 2C₁₂H₂₅SH → (CH₃)₂Sn(SC₁₂H₂₅)₂ + 2HCl

Optimized Reaction Conditions: The reaction is typically conducted under an inert atmosphere to prevent oxidation of the thiol groups and maintain product integrity [3]. Temperature control is critical, with laboratory-scale preparations often performed at room temperature to controlled temperatures, while industrial applications may require elevated temperatures of 125-127°C for optimal conversion rates [4] [5].

Base Selection and Role: Triethylamine serves as the preferred base for neutralizing the hydrochloric acid generated during the reaction [6] [7]. The base not only drives the reaction to completion but also prevents degradation of the product through acid-catalyzed side reactions. Alternative bases such as potassium hydroxide have been reported, though triethylamine offers superior selectivity and product quality [8] [9].

Solvent Systems: The choice of solvent significantly impacts both reaction efficiency and product purity. Organic solvents such as benzene, toluene, and dichloromethane are commonly employed due to their ability to dissolve both reactants and maintain an anhydrous environment [7] [10]. Solvent purity is particularly critical in industrial applications where trace impurities can affect product specifications [11].

Reaction Monitoring: The progress of in situ reactions can be monitored using various analytical techniques. Nuclear magnetic resonance spectroscopy, particularly ¹¹⁹Sn NMR, provides direct confirmation of tin-sulfur bond formation and product identity [12] [13] [14]. The characteristic chemical shift changes associated with the coordination environment of tin allow for real-time reaction monitoring [15] [16].

Stoichiometric Control in Diorganotin-Dithiolate Reactions

Precise stoichiometric control represents a fundamental requirement for achieving high yields and product purity in diorganotin-dithiolate synthesis. The theoretical molar ratio of dimethyltin dichloride to dodecylthiol is 1:2, but practical considerations often necessitate slight modifications to this stoichiometry [17].

Stoichiometric Precision Requirements: Industrial-scale production demands exceptional precision in reagent ratios, typically maintaining tolerances within ±2% of the theoretical stoichiometry [18] [19]. Deviations from optimal stoichiometry can result in incomplete conversion, formation of mixed chloride-thiolate products, or excessive consumption of expensive thiol reagents [20] [21].

Effects of Excess Reagents: A slight excess of dodecylthiol (typically 5-10% above stoichiometric requirements) is often employed to ensure complete conversion of the tin dichloride starting material . This approach minimizes the formation of partially substituted products that can complicate purification processes. However, excessive thiol concentrations can lead to side reactions and increased purification challenges [22].

Competitive Reactions: The presence of water or other nucleophiles can compete with thiol substitution, leading to the formation of tin oxides or hydroxides as side products [4] [19]. Rigorous exclusion of moisture and careful selection of reaction conditions are essential for maintaining stoichiometric control [20] [23].

Analytical Control Methods: Real-time monitoring of stoichiometric ratios during large-scale production requires sophisticated analytical approaches. Gas chromatography-mass spectrometry provides quantitative determination of unreacted starting materials and product formation [24] [25] [26]. Inductively coupled plasma mass spectrometry offers precise tin content analysis for stoichiometric calculations [27] [28].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of bis(dodecylthio)dimethylstannane presents numerous technical and economic challenges that must be systematically addressed to ensure viable commercial production [29] [11].

Heat Management Systems: Industrial-scale reactions generate substantial quantities of heat due to the exothermic nature of the tin-sulfur bond formation [4] [30]. Effective heat removal systems are essential to prevent thermal runaway conditions and maintain product quality. Advanced reactor designs incorporating enhanced heat transfer surfaces and temperature monitoring systems are required [11] [31].

Equipment Material Compatibility: The corrosive nature of organotin compounds and reaction byproducts necessitates careful selection of construction materials for industrial reactors [18] [32]. Corrosion-resistant alloys and specialized coatings are often required to ensure long-term equipment reliability and prevent product contamination [19] [33].

Raw Material Supply Chain: Industrial production requires consistent access to high-purity dimethyltin dichloride and dodecylthiol in large quantities [17] [34]. Supply chain vulnerabilities and cost fluctuations for these specialized chemicals can significantly impact production economics [11]. Multiple supplier qualification and strategic inventory management are essential [18].

Process Scale-up Considerations: Heat and mass transfer limitations in larger reactors can result in longer reaction times and reduced conversion efficiency compared to laboratory-scale processes [11] [35]. Computational fluid dynamics modeling and pilot-scale studies are necessary to optimize reactor design and operating conditions [31].

Environmental Compliance: Industrial production must address environmental concerns related to organotin compound emissions and waste generation [36]. Closed-loop processing systems, emission capture technologies, and waste treatment protocols are required to meet regulatory standards [18] [19].

Quality Assurance Systems: Consistent product quality in industrial production requires sophisticated analytical capabilities and statistical process control methodologies [32] [33]. Automated sampling systems, rapid analytical methods, and real-time quality monitoring are essential for maintaining specification compliance [24] [25].

Purification and Stability Considerations

The purification and long-term stability of bis(dodecylthio)dimethylstannane are critical factors that determine both product quality and commercial viability. These considerations become increasingly complex as production scales increase [23] [37].

Primary Purification Methodologies: Recrystallization from organic solvents represents the most common laboratory-scale purification approach, offering excellent purity enhancement capabilities [7]. Solvent selection is critical, with chloroform, dichloromethane, and mixed alcohol-hydrocarbon systems providing optimal results depending on the specific impurity profile [6] [10].

Industrial Purification Challenges: Large-scale purification requires methods that are both economically viable and technically feasible for handling substantial quantities of material [11]. Fractional distillation under reduced pressure offers an attractive approach for industrial purification, though careful temperature control is essential to prevent thermal decomposition [38] [39].

Advanced Separation Techniques: Column chromatography using silica gel or alumina provides excellent separation capabilities for removing trace impurities [22] [40]. However, the economics of large-scale chromatographic purification may be prohibitive for industrial applications [11]. Alternative approaches such as selective crystallization or liquid-liquid extraction may be more suitable for industrial implementation [41].

Thermal Stability Assessment: Thermogravimetric analysis reveals that bis(dodecylthio)dimethylstannane maintains thermal stability up to approximately 200°C under inert conditions [30] [42] [43]. However, decomposition can occur at lower temperatures in the presence of oxygen or moisture, emphasizing the importance of controlled storage conditions [23] [37].

Storage and Handling Protocols: Long-term stability requires careful attention to storage conditions, including temperature control, moisture exclusion, and protection from light [23] [37]. Storage at -20°C to 4°C under an inert atmosphere provides optimal stability for laboratory quantities [37]. Industrial storage may utilize ambient temperatures with moisture control and nitrogen blanketing systems [36].

Degradation Pathway Analysis: Potential degradation products include tin oxides, disulfides, and chlorinated tin compounds, depending on the specific environmental conditions encountered [20] [42]. Regular analytical monitoring using techniques such as ¹¹⁹Sn NMR spectroscopy, gas chromatography-mass spectrometry, and elemental analysis is essential for detecting early signs of degradation [12] [13] [44].

Stability Enhancement Strategies: The addition of antioxidants or stabilizers may extend product shelf life, though care must be taken to ensure compatibility with intended applications [45]. Alternative packaging materials and storage configurations can also contribute to enhanced stability [23].

Analytical Method Development: Robust analytical methods are essential for both purification monitoring and stability assessment [24] [46]. High-performance liquid chromatography coupled with mass spectrometry provides sensitive detection of impurities and degradation products [25] [26]. Inductively coupled plasma mass spectrometry offers precise quantification of tin content and detection of metallic impurities [27] [28].

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 23 of 566 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 543 of 566 companies with hazard statement code(s):;

H332 (10.31%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (18.05%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (18.05%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (81.95%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (18.05%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

General Manufacturing Information

Stannane, bis(dodecylthio)dimethyl-: ACTIVE